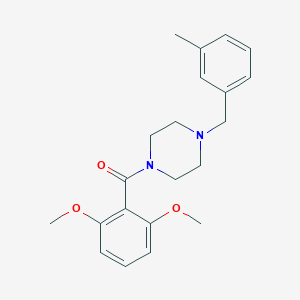
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine, also known as BZP, is a piperazine derivative that has gained attention in scientific research due to its potential as a psychoactive drug. BZP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用机制
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine acts as a monoamine releasing agent, specifically increasing the release of dopamine and serotonin in the brain. It also acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and prolonging their effects. 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been shown to bind to the serotonin transporter, causing an increase in serotonin release, as well as to the dopamine transporter, causing an increase in dopamine release.
Biochemical and Physiological Effects:
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause pupil dilation, muscle tremors, and increased alertness and energy. 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been shown to have a similar effect on the brain as amphetamines, leading to increased dopamine and serotonin levels and altered perception.
实验室实验的优点和局限性
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has several advantages as a research tool, including its relatively simple synthesis method and its ability to act as a monoamine releasing agent. However, there are also limitations to its use in laboratory experiments, including its potential for toxicity and its potential for abuse.
未来方向
Future research on 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine may focus on its potential as a treatment for depression and anxiety, as well as its use in cognitive enhancement. Additionally, research may focus on the development of safer and more effective analogues of 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine, as well as the potential for 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine to be used as a research tool in the study of monoamine neurotransmitters.
合成方法
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine can be synthesized through several methods, including the reaction of piperazine with 3-methoxybenzoyl chloride and sec-butylamine. Another method involves the reaction of piperazine with 3-methoxybenzoyl chloride to form 3-methoxybenzoylpiperazine, which is then reacted with sec-butylamine to form 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine. The synthesis of 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine is relatively simple and can be achieved through standard laboratory techniques.
科学研究应用
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been studied for its potential as a psychoactive drug, specifically as a stimulant and hallucinogen. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased energy, euphoria, and altered perception. 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has also been studied for its potential as a treatment for depression and anxiety, as well as for its use in cognitive enhancement.
属性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC 名称 |
(4-butan-2-ylpiperazin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H24N2O2/c1-4-13(2)17-8-10-18(11-9-17)16(19)14-6-5-7-15(12-14)20-3/h5-7,12-13H,4,8-11H2,1-3H3 |
InChI 键 |
ODFQRDIUDYXDFH-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
规范 SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)


![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)



